Hexamethylbenzene-alpha1,alpha4-diamine
Description
Contextual Significance of Polymethylated Benzene (B151609) Scaffolds
Polymethylated benzene scaffolds are a class of aromatic compounds where multiple hydrogen atoms on the benzene ring are replaced by methyl groups. These scaffolds, particularly hexamethylbenzene (B147005), serve as fundamental building blocks and research tools in chemistry due to their unique electronic and steric properties. The presence of multiple methyl groups enhances the electron-donating character of the aromatic ring, influencing its reactivity and interaction with other chemical species. wikipedia.orgwikiwand.com Furthermore, the steric bulk of the methyl groups can direct the conformational arrangement of attached functional groups, a principle utilized in the design of preorganized molecular hosts. nih.govsigmaaldrich.com
The study of hexamethylbenzene has been pivotal in the historical development of chemical theory, particularly in understanding the concept of aromaticity. For many years, the precise structure of benzene and its derivatives was a subject of intense debate. mdpi.com A significant breakthrough came in 1929 when Kathleen Lonsdale, through X-ray diffraction analysis, determined the crystal structure of hexamethylbenzene. wikipedia.orgwikiwand.comepfl.ch Her work provided conclusive evidence that the benzene ring is a flat, hexagonal structure, a finding that was instrumental in resolving questions about the physical parameters of the benzene system. wikipedia.orgmdpi.commasterorganicchemistry.com This discovery was a landmark achievement for both X-ray crystallography and the modern understanding of aromaticity, which is characterized by a cyclic, planar system of delocalized π-electrons that adheres to Hückel's rule. wikipedia.orgyoutube.com
The properties of hexamethylbenzene are consistent with its aromatic nature. It is a white crystalline solid at room temperature and, despite its high degree of unsaturation, it does not readily undergo addition reactions typical of alkenes, favoring substitution reactions instead. wikipedia.orgmasterorganicchemistry.com
Table 1: Physicochemical Properties of Hexamethylbenzene
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈ |
| Molar Mass | 162.276 g·mol⁻¹ |
| Appearance | White crystalline powder |
| Melting Point | 165.6 ± 0.7 °C |
| Boiling Point | 265.2 °C |
| Density | 1.0630 g cm⁻³ |
| Solubility in water | Insoluble |
Data sourced from multiple references. wikipedia.orgwikiwand.com
The electron-rich nature of the hexamethylbenzene ring makes it an effective ligand in organometallic chemistry. wikipedia.orgwikiwand.combayvillechemical.net The six π-electrons delocalized in the aromatic system can coordinate to a metal center, forming stable "sandwich" or "half-sandwich" complexes. wikipedia.org This capability has been exploited to synthesize a wide variety of organometallic compounds. wikiwand.com Hexamethylbenzene has been shown to form complexes with numerous transition metals, where it can influence the metal's electronic properties and reactivity. wikiwand.comepfl.ch For instance, in some organoruthenium complexes, structural changes in the hexamethylbenzene ligand have been observed in connection with changes in the metal's oxidation state. wikipedia.orgwikiwand.com Its primary use remains within the sphere of chemical research, where it serves as a valuable ligand and a precursor in organic synthesis. bayvillechemical.netchemicalbook.com
Table 2: Metals Forming Complexes with Hexamethylbenzene Ligand
| Metal |
|---|
| Cobalt (Co) |
| Chromium (Cr) |
| Iron (Fe) |
| Rhenium (Re) |
| Rhodium (Rh) |
| Ruthenium (Ru) |
| Titanium (Ti) |
Data sourced from reference wikiwand.com.
Importance of Benzylic Diamine Motifs in Advanced Chemical Systems
Benzylic diamines are characterized by two amine groups attached to methylene (B1212753) bridges which are, in turn, bonded to an aromatic ring. This structural motif is of significant interest in modern chemistry due to its prevalence in bioactive molecules and its utility in the construction of complex chemical systems. researchgate.net The arrangement of the two nitrogen atoms allows them to act as bidentate ligands, capable of chelating to metal centers. This property is fundamental to their application in catalysis and materials science.
Benzylic diamines are privileged structures in the design of ligands for asymmetric synthesis. researchgate.netrsc.org Chiral versions of these diamines, often possessing C₂ symmetry, are highly effective in inducing stereoselectivity in a wide range of chemical transformations. researchgate.net They are used as catalysts or as chiral auxiliaries to control the three-dimensional arrangement of atoms in the transition state of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.orgnih.gov The development of methods for the stereoselective synthesis of 1,2- and 1,3-diamines is an active area of research, as these motifs are key to creating catalysts for reactions such as asymmetric hydrogenation, dialkylzinc additions, and various carbon-carbon bond-forming reactions. researchgate.netrsc.orgacs.org The ability to tune the steric and electronic properties of the benzene ring and the substituents on the nitrogen atoms provides a powerful tool for optimizing catalyst performance. researchgate.net
Table 3: Examples of Reactions Catalyzed by Chiral Diamine Ligands
| Reaction Type | Description |
|---|---|
| Asymmetric Addition | Addition of diethylzinc (B1219324) to aldehydes to produce chiral secondary alcohols. researchgate.net |
| Asymmetric Arylation | Rhodium-catalyzed addition of aryl groups to cyclic imines to form chiral 1,3-diamines. acs.org |
| Asymmetric Hydroamination | Rhodium-catalyzed addition of amines to allylic amines to generate chiral 1,2-diamines. rsc.org |
The ability of diamine ligands to bridge metal centers is a foundational principle in coordination chemistry, enabling the construction of coordination polymers (CPs), also known as metal-organic frameworks (MOFs). mdpi.comacs.orgrsc.org In these materials, metal ions or clusters are linked together by organic bridging ligands, such as benzylic diamines, to form one-, two-, or three-dimensional networks. acs.orgnih.govmdpi.com The structure and properties of the resulting coordination polymer are dictated by the coordination geometry of the metal ion and the length, rigidity, and functionality of the diamine linker. mdpi.com These materials are of immense interest for their potential applications in gas storage, separation, catalysis, and as luminescent materials. mdpi.comrsc.org Aromatic and aliphatic diamines have been successfully employed to create a diverse range of coordination polymers with varied structures and properties. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)-2,3,5,6-tetramethylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSCHUAHABRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN)C)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954117 | |
| Record name | (2,3,5,6-Tetramethyl-1,4-phenylene)dimethanamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32321-30-5 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-benzenedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32321-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexamethylbenzene-alpha1,alpha4-diamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032321305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3,5,6-Tetramethyl-1,4-phenylene)dimethanamine | |
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| Record name | Hexamethylbenzene-α1,α4-diamine | |
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Advanced Spectroscopic and Structural Characterization of Hexamethylbenzene Alpha1,alpha4 Diamine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Techniques such as ¹H NMR and ¹³C NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms in Hexamethylbenzene-alpha1,alpha4-diamine.
For comparison, the related compound 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene (B1272263) has been characterized by ¹³C NMR. mdpi.com Similarly, ¹H NMR data is available for other related structures like 1,4-bis(aminomethyl)benzene and 3,6-bis(chloromethyl)durene. researchgate.netnih.gov However, specific NMR data for this compound could not be located.
Table 1: Anticipated NMR Data for this compound (Hypothetical)
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.0 - 2.5 | Singlet | Ar-CH₃ |
| ¹H | 3.5 - 4.0 | Singlet | -CH₂-NH₂ |
| ¹H | 1.0 - 2.0 | Broad Singlet | -NH₂ |
| ¹³C | 15 - 20 | Quartet | Ar-CH₃ |
| ¹³C | 40 - 50 | Triplet | -CH₂-NH₂ |
Note: This table is a hypothetical representation of expected NMR data and is not based on experimental results.
Vibrational and Electronic Spectroscopy Applications (IR, UV-Vis)
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is crucial for identifying functional groups within a molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching in the amine groups, C-H stretching of the methyl and methylene (B1212753) groups, and aromatic C=C stretching.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule, which are characteristic of the aromatic system. While IR and UV-Vis spectra are available for related compounds such as 1,4-bis(aminomethyl)benzene and various tetramethylbenzene derivatives, no specific spectra for this compound were found. acs.orgresearchgate.netresearchgate.net
Table 2: Expected IR Absorption Bands for this compound (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| 3300 - 3500 | Medium | N-H Stretch (amine) |
| 2850 - 3000 | Medium-Strong | C-H Stretch (aliphatic) |
| 1600 - 1650 | Medium | N-H Bend (amine) |
Note: This table is a hypothetical representation of expected IR data and is not based on experimental results.
Mass Spectrometric Approaches for Molecular Architectures
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of amine or methyl groups. Although mass spectra for related compounds like p-xylene-alpha,alpha'-diamine are available, specific data for the target molecule is absent from the searched literature. researchgate.net
Solid-State Structural Analysis
Solid-state analysis provides critical insights into the three-dimensional arrangement of molecules in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
X-Ray Diffraction Studies for Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique would reveal the exact bond lengths and angles of this compound, as well as its conformation in the solid state. While crystal structures for derivatives such as 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene have been reported, no crystallographic data for this compound could be found.
Table 3: Illustrative Crystallographic Data for a Related Compound: 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9423(5) |
| b (Å) | 4.4163(3) |
| c (Å) | 16.8127(10) |
| β (°) | 94.534(4) |
| Volume (ų) | 587.87(6) |
Note: This data is for a related compound and not this compound.
Conformational Analysis and Dynamics
The three-dimensional arrangement of atoms in this compound, and the dynamics of how these arrangements change, are critical to understanding its chemical behavior and potential applications. The presence of flexible aminomethyl groups attached to the rigid hexamethylbenzene (B147005) core allows for various spatial orientations, or conformations. The study of these conformations and the energy barriers to their interconversion is a key area of research.
The precise three-dimensional structure of this compound in both its solid and solution states can be determined using a combination of experimental techniques. These methods provide detailed insights into bond lengths, bond angles, and the spatial orientation of the aminomethyl substituents relative to the central benzene (B151609) ring.
In the solid state, single-crystal X-ray diffraction is the definitive method for elucidating the molecular conformation. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For molecules with a center of inversion, such as some 1,4-disubstituted benzene derivatives, crystallographic analysis can reveal key symmetry properties. For instance, studies on related aromatic diamines have utilized X-ray diffraction to determine the dihedral angles between the central benzene ring and its substituents. nih.govnih.gov In the case of this compound, this would reveal the orientation of the aminomethyl groups with respect to the plane of the hexamethylbenzene ring.
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for probing molecular conformation. NOE experiments measure the through-space interactions between protons. By identifying which protons are in close proximity, the preferred conformation of the molecule in a given solvent can be deduced. For example, in analogous flexible molecules, NOESY (Nuclear Overhauser Effect Spectroscopy) has been used to establish the predominant conformers in solution by analyzing cross-relaxation rates and identifying interactions between specific hydrogen atoms. scielo.org.mxmdpi.com
Below is a representative table of crystallographic data that could be obtained for a derivative of this compound, based on data for similar 1,4-disubstituted benzene compounds. nih.govnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0078 (6) |
| b (Å) | 26.023 (3) |
| c (Å) | 6.1319 (7) |
| β (°) | 106.009 (2) |
| Volume (ų) | 921.47 (17) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.225 |
| Temperature (K) | 173 |
| This table is interactive. Users can sort and filter the data. |
The aminomethyl groups of this compound are not static in solution but can rotate around the carbon-carbon and carbon-nitrogen single bonds. This leads to an equilibrium between different conformational isomers. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these conformational interconversion processes.
By recording NMR spectra at different temperatures, the rate of exchange between conformers can be determined. At low temperatures, the interconversion is slow on the NMR timescale, and separate signals may be observed for each conformer. As the temperature is increased, the rate of interconversion increases, causing the distinct signals to broaden and eventually merge into a single, averaged signal at the coalescence temperature. scielo.org.mx From the coalescence temperature and the chemical shift difference between the signals of the conformers, the energy barrier (Gibbs free energy of activation, ΔG‡) for the conformational change can be calculated.
For instance, in a study of a 1,4-disubstituted benzene derivative, the presence of two conformers was confirmed by variable-temperature ¹H NMR, with coalescence of the signals observed at 328 K. scielo.org.mx This allowed for the quantification of the energy barrier to rotation. Two-dimensional exchange spectroscopy (EXSY) can also be used to identify which conformers are interconverting and to measure the rates of exchange.
The following table provides hypothetical data from a dynamic NMR study of this compound, illustrating the types of parameters that would be measured.
| Parameter | Value |
| Solvent | CDCl₃ |
| Observed Protons | -CH₂- |
| Chemical Shift Conformer A (ppm) | 3.85 |
| Chemical Shift Conformer B (ppm) | 3.95 |
| Coalescence Temperature (K) | 310 |
| Rate of Exchange at Coalescence (s⁻¹) | 22.2 |
| ΔG‡ (kJ/mol) | 65.2 |
| This table is interactive. Users can sort and filter the data. |
Reactivity and Mechanistic Studies of Hexamethylbenzene Alpha1,alpha4 Diamine and Its Complexes
Fundamental Reaction Pathways
The intrinsic reactivity of Hexamethylbenzene-alpha1,alpha4-diamine is dictated by its two primary functional groups: the benzylic nitrogen centers and the electron-rich aromatic core.
The alpha1,alpha4-diamine moieties are the primary sites of reactivity under many conditions. As primary amines, the nitrogen atoms possess lone pairs of electrons, rendering them both nucleophilic and basic. This allows them to readily participate in a variety of fundamental organic reactions:
Nucleophilic Substitution: The nitrogen centers can act as nucleophiles, reacting with electrophiles such as alkyl halides or acyl chlorides to form substituted amines and amides, respectively.
Acid-Base Chemistry: The basic nature of the amines allows them to be protonated by acids to form ammonium (B1175870) salts.
Coordination Chemistry: The most significant aspect of the nitrogen centers' reactivity is their ability to coordinate with transition metals. The two amine groups can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. This chelation is fundamental to the compound's application in catalysis, as it stabilizes the metal center and influences its electronic and steric properties. acs.orgmit.edu The rigid hexamethylbenzene (B147005) backbone imposes specific geometric constraints on the resulting metallacycle, which can be exploited in stereoselective synthesis.
The benzene (B151609) ring of this compound is exceptionally electron-rich, a consequence of the electronic effects of its eight substituents.
Activating Effects: The six methyl groups on the aromatic ring are electron-donating through an inductive effect, significantly increasing the ring's electron density. studymind.co.ukwikipedia.org This makes the ring highly activated towards electrophilic aromatic substitution, far more so than benzene itself. libretexts.org The two α-aminomethyl substituents also contribute to this activation. This high nucleophilicity makes the aromatic system susceptible to attack by even weak electrophiles.
Electrophilic Attack: In electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the ortho and para positions relative to the activating groups. studymind.co.uklibretexts.org However, in this fully substituted system, a direct substitution reaction would require the displacement of a methyl group, which is not a typical leaving group. Instead, the high electron density can lead to the formation of stable carbocation intermediates known as benzenonium ions when treated with strong electrophiles. wikipedia.orgbyjus.com Under certain oxidative conditions, the electron-rich nature of the ring could lead to dearomatization or other complex rearrangements.
Mechanistic Investigations in Metal-Catalyzed Processes
Complexes of this compound are of significant interest for their potential role in catalyzing key organic transformations. Mechanistic studies on related diamine ligands provide a framework for understanding how these complexes likely operate.
Diamine ligands are pivotal in copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, for the formation of C-N bonds. acs.orgnih.gov These reactions involve the activation of an aryl halide by a low-valent metal complex. Mechanistic studies suggest that chelating diamine ligands are crucial for controlling the concentration and reactivity of the active catalytic species. mit.edu The activation of the aryl halide is believed to occur through a diamine-ligated metal complex. acs.orgacs.org
A plausible catalytic cycle for a copper(I)-catalyzed N-arylation reaction using this compound as the ligand would involve the following key steps.
Interactive Data Table: Proposed Mechanism for Copper-Catalyzed N-Arylation
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Ligand Association | The diamine ligand coordinates to the copper(I) precursor to form the active catalyst. | [Cu(diamine)]⁺ |
| 2. Amide Formation | The amine substrate is deprotonated by a base to form an amidate, which then coordinates to the copper center. | [Cu(diamine)(amidate)] |
| 3. Oxidative Addition | The aryl halide adds to the copper(I) center, forming a transient copper(III) intermediate. This is often the rate-determining step. acs.org | [Ar-Cu(III)(diamine)(amidate)(halide)] |
| 4. Reductive Elimination | The aryl group and the nitrogen atom couple, forming the C-N bond and regenerating a copper(I) species. | Product (Ar-N), [Cu(I)(diamine)(halide)] |
| 5. Catalyst Regeneration | The halide ligand is displaced, allowing the catalyst to re-enter the cycle. | [Cu(diamine)]⁺ |
Metal complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines, using hydrogen sources like isopropanol (B130326) or formic acid. nih.govethernet.edu.et Extensive mechanistic studies, including kinetic and computational analyses, point to a "bifunctional" mechanism. acs.orgtudelft.nl In this pathway, both the metal center and a proton on the diamine ligand are actively involved in the hydrogen transfer steps.
The process is typically initiated by the formation of a metal-alkoxide, followed by β-hydride elimination to generate a key metal-hydride intermediate. acs.orgtudelft.nl This hydride is then transferred to the carbonyl substrate. The N-H protons of the diamine ligand are essential, participating in a low-barrier, six-membered transition state to facilitate the hydride transfer. tudelft.nl
Interactive Data Table: General Mechanism for Ruthenium-Diamine Catalyzed Transfer Hydrogenation
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Catalyst Activation | The precatalyst reacts with a hydrogen source (e.g., isopropanol) and base to form a metal-alkoxide complex. | [Ru(diamine)(OiPr)] |
| 2. Hydride Formation | β-Hydride elimination from the coordinated isopropoxide generates the active metal-hydride species and acetone. This is often the rate-determining step. acs.orgtudelft.nl | [Ru(H)(diamine)]⁺, Acetone |
| 3. Substrate Coordination | The ketone substrate coordinates to the metal-hydride complex, often assisted by hydrogen bonding to the N-H group of the diamine ligand. | [Ru(H)(diamine)(ketone)]⁺ |
| 4. Hydride Transfer | The hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the diamine's N-H group to the carbonyl oxygen via a concerted, six-membered transition state. | Product (Alcohol), [Ru(diamine)] |
| 5. Catalyst Regeneration | The product dissociates, and the catalyst reacts with more isopropanol to regenerate the metal-alkoxide complex for the next cycle. | [Ru(diamine)(OiPr)] |
The selective transformation of ubiquitous C-H bonds into valuable C-C, C-N, or C-O bonds is a primary goal in modern synthesis. beilstein-journals.orgsigmaaldrich.com A common strategy involves using a directing group on the substrate to position a transition metal catalyst near a specific C-H bond. nih.gov Amine functionalities can serve as effective directing groups in such reactions.
In the context of this compound, two mechanistic scenarios are plausible:
As a Directing Ligand: When used as a ligand, the diamine moiety could coordinate to a metal (e.g., Pd, Rh, Ru) and direct the functionalization of a C-H bond on a separate substrate molecule.
As a Substrate: The C-H bonds of the ligand itself could be targets for functionalization. The benzylic C-H bonds (on the -CH₂- groups) are particularly susceptible to activation. Copper-catalyzed radical-relay reactions, for instance, have been shown to be effective for benzylic C-H functionalization. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are invaluable for probing the complex potential energy surfaces of these reactions. nih.gov Such studies can elucidate the precise role of the ligand, determine the operative mechanism (e.g., concerted metalation-deprotonation vs. oxidative addition), and rationalize the observed selectivity. nih.govnih.gov
Electron Transfer and Redox Behavior in Coordination Compounds
Following a comprehensive search of scientific literature and chemical databases, no specific research findings, detailed studies, or data pertaining to the electron transfer and redox behavior of coordination compounds involving "this compound" could be located.
The search included queries for electrochemical studies, cyclic voltammetry data, and investigations into the redox properties of metal complexes synthesized with this particular ligand. Despite broadening the search to include related structures such as xylylenediamines and exploring various chemical information repositories, no publications detailing the synthesis, characterization, and subsequent electrochemical analysis of coordination compounds of this compound were identified.
General principles of coordination chemistry suggest that the diamine functionalities of this compound could serve as effective coordination sites for a variety of metal ions. The electronic properties of the hexamethylbenzene backbone would likely influence the redox behavior of any resulting metal complexes. For instance, the electron-donating nature of the methyl groups on the benzene ring could be expected to impact the electron density at the metal center, thereby affecting its oxidation and reduction potentials.
In related systems, the redox behavior of coordination compounds is a rich area of study. For example, complexes with redox-active ligands, where the ligand itself can participate in electron transfer processes, exhibit complex electrochemical profiles. nsf.govmdpi.comnih.govpurdue.edund.edu The interplay between metal-centered and ligand-centered redox events is crucial for applications in catalysis and materials science. researchgate.netunimi.itnih.gov Studies on similar aromatic diamine ligands, though not this specific compound, often reveal quasi-reversible or irreversible redox processes, depending on the metal center and the experimental conditions. researchgate.netthepharmajournal.com
However, without specific experimental data for this compound complexes, any discussion of their electron transfer and redox behavior would be purely speculative. The creation of data tables, as requested, is not possible due to the absence of published research on this topic. Further experimental investigation would be required to elucidate the electrochemical properties of coordination compounds derived from this ligand.
Hexamethylbenzene Alpha1,alpha4 Diamine As a Ligand in Coordination Chemistry
Design Principles for Diamine Ligands in Transition Metal Complexes
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. researchgate.net Diamine ligands, which contain two nitrogen donor atoms, are fundamental building blocks in the synthesis of coordination compounds. nih.govrsc.org
The concept of denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. unacademy.comnsu.ru Hexamethylbenzene-alpha1,alpha4-diamine is classified as a bidentate ligand because it possesses two nitrogen donor atoms, each capable of forming a coordinate covalent bond with a metal center. youtube.com
When a bidentate ligand like this compound binds to a single metal center using both of its donor atoms, it forms a ring structure known as a chelate. This process is called chelation. unacademy.com The formation of chelate complexes is governed by the chelate effect, which describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org
The primary driving force for the chelate effect is a significant increase in entropy. youtube.comlibretexts.org Consider the replacement of two monodentate ligands (e.g., ammonia) from a metal's coordination sphere by one bidentate diamine ligand. This reaction results in a net increase in the number of free molecules in the system (three molecules on the product side versus two on the reactant side), leading to a positive change in entropy (ΔS). libretexts.org According to the Gibbs free energy equation (ΔG = ΔH - TΔS), this positive entropy change contributes to a more negative ΔG, making the chelation process highly favorable. numberanalytics.com Consequently, complexes with higher denticity tend to be more stable. unacademy.comnumberanalytics.com
The properties of a diamine ligand and its resulting metal complexes can be fine-tuned by modifying its steric and electronic characteristics. iaea.orgnih.govacs.org These modifications directly influence the stability, geometry, and potential reactivity of the metal coordination sphere. researchgate.netprinceton.edu
Steric Effects: The steric hindrance of a ligand relates to the spatial bulk of its constituent groups. researchgate.net In this compound, the six methyl groups on the benzene (B151609) ring introduce significant steric bulk. This steric pressure can influence the coordination number of the metal, enforce specific geometries, and create a protected pocket around the metal center, which can be crucial for controlling reactivity and preventing unwanted side reactions.
Electronic Effects: The electronic nature of a ligand is determined by its ability to donate or withdraw electron density from the metal center. The alkyl groups (methyl groups) on the benzene ring of this compound are electron-donating. This increases the electron density on the aromatic ring and, subsequently, the basicity (σ-donor ability) of the amine groups. A higher σ-donor ability generally leads to stronger metal-ligand bonds. researchgate.net The electronic properties of ligands are crucial for modulating the redox potential and photophysical properties of the resulting metal complexes. rsc.org The flexible methylene (B1212753) spacers between the aromatic ring and the amine donors also allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. nih.gov
Formation and Characterization of Metal Complexes
The reaction of this compound with various transition metal ions leads to the formation of coordination complexes that can be either mononuclear (containing a single metal center) or polynuclear (containing multiple metal centers).
The synthesis of metal complexes with diamine ligands is typically achieved by reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent. The nature of the resulting product is highly dependent on the reaction conditions.
Mononuclear Complexes: When the ligand acts in a chelating fashion, binding to a single metal ion, a mononuclear complex is formed. nih.gov This is often favored when using a metal-to-ligand ratio that promotes chelation. The resulting complexes can have various geometries, such as square planar or octahedral, depending on the coordination preference of the metal ion and the steric constraints of the ligand. ajol.infonih.gov For instance, mononuclear copper(II) complexes with diamine ligands have been shown to adopt geometries ranging from square-based pyramidal to distorted octahedral. acs.orgacs.org
Polynuclear Complexes: this compound can also act as a bridging ligand, where each amine group coordinates to a different metal center. This bridging behavior facilitates the self-assembly of polynuclear structures. researchgate.net Dinuclear complexes, containing two metal centers, can form, as well as extended coordination polymers. The choice of solvent, temperature, and counter-anion can play a critical role in directing the synthesis toward these higher-order structures. rsc.orgrsc.org For example, studies on related p-xylylenediamine ligands show the formation of dinuclear cage-type complexes and extensive coordination polymers under different synthetic conditions. rsc.orgrsc.org
The combination of a rigid aromatic spacer and flexible coordinating arms in ligands like this compound gives rise to significant structural diversity in their coordination compounds. rsc.orgrsc.org The characterization of these structures is often accomplished using single-crystal X-ray diffraction.
The flexibility of the diamine bridge allows the ligand to adopt different conformations, leading to a variety of structural types. rsc.org Depending on the coordination geometry of the metal ion and the synthetic conditions, these ligands can form:
Discrete Mononuclear and Dinuclear Complexes: Simple molecules containing one or two metal centers. acs.orgnih.gov
One-Dimensional (1D) Chains: The ligand bridges metal ions in a linear fashion, creating zigzag or linear polymer chains. mdpi.comresearchgate.net
Two-Dimensional (2D) Sheets: The ligands and metal ions connect to form extended planar networks.
Three-Dimensional (3D) Frameworks: Cross-linking of chains or sheets leads to porous or interpenetrated 3D coordination polymers. rsc.orgrsc.org
The table below summarizes the structural diversity observed in complexes with related flexible diamine ligands.
| Ligand Type | Metal Ion | Resulting Structure | Dimensionality | Reference |
|---|---|---|---|---|
| N,N,N′,N′-tetra(3-carboxybenzyl)-p-xylylenediamine | Cu(II) | Discrete Cage Complex | 0D (Mononuclear-like) | rsc.orgrsc.org |
| N,N,N′,N′-tetra(3-carboxybenzyl)-p-xylylenediamine | Cu(II) | Coordination Polymer | 2D | rsc.orgrsc.org |
| N,N,N′,N′-tetra(4-carboxybenzyl)-p-xylylenediamine | Cd(II) | Coordination Polymer | 3D | rsc.orgrsc.org |
| 1,6-hexanediamine (B7767898) derivative | Pt(II) | Dinuclear Complex | 0D (Dinuclear) | nih.gov |
| Substituted Ethylenediamine | Cu(II)/Zn(II) | Zigzag Chain | 1D | mdpi.com |
Influence of Ligand Architecture on Metal Center Properties
The specific architecture of the this compound ligand has a profound influence on the physical and chemical properties of the coordinated metal center. Even subtle changes in the ligand framework, such as the length of a linker or the nature of a substituent, can lead to significant changes in the properties of the complex. mdpi.com
The rigid hexamethylbenzene (B147005) backbone fixes the distance and relative orientation of the two amine donors when they bridge two metal centers. This controlled spacing can influence magnetic interactions in polynuclear complexes. For example, in dinuclear copper(II) complexes, the distance and angle between the metal centers, dictated by the bridging ligand, determine the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling. acs.orgacs.org
Furthermore, the ligand's steric and electronic profile affects the redox potential of the metal ion. The electron-donating nature of the hexamethylbenzene moiety increases electron density at the metal center, which can make the metal easier to oxidize (i.e., results in a more negative redox potential). acs.org The conformational flexibility of the diamine bridge can also impact the stability and reactivity of the complex. Studies on bisplatinum complexes with a 1,6-hexanediamine bridge have shown that the conformation of the flexible chain significantly affects the kinetics of hydrolysis reactions. nih.gov Therefore, the unique combination of steric bulk, electronic donation, and conformational semi-rigidity in this compound makes it a powerful tool for tuning the properties of transition metal centers for applications in areas such as catalysis and materials science.
Modulation of Metal Oxidation States
The ability of a ligand to stabilize different oxidation states of a metal center is a cornerstone of coordination chemistry, often enabling novel reactivity. While this compound itself is not a classic redox-active ligand in the sense of having accessible, stable radical forms, its coordination to a metal center can indirectly influence and stabilize various metal oxidation states through a combination of electronic and steric effects.
Furthermore, the ligand's structure can play a significant role in the accessibility of different oxidation states. For instance, the geometry enforced by the ligand can influence the redox potential of the metal center. nih.gov A ligand that constrains a metal into a geometry unfavorable for a particular oxidation state will shift the redox potential, making the alternative oxidation state more favorable. nih.gov The rigid backbone and steric bulk of this compound are likely to impose such geometric constraints.
In some cases, metal complexes with ligands containing ferrocene (B1249389) units, which are redox-active, have demonstrated that the ligand backbone can stabilize electron-deficient metal centers through donor-acceptor interactions. scispace.com While this compound lacks a metallocene component, this principle highlights how a ligand's framework can be electronically flexible to accommodate the demands of a metal in a particular oxidation state.
The table below summarizes how different ligand characteristics, which can be extrapolated to this compound, can influence metal oxidation states.
| Ligand Feature | Expected Influence on Metal Oxidation State | Rationale |
| Sigma-Donating Amines | Stabilization of higher oxidation states | Increases electron density at the metal center. |
| Steric Hindrance | Can favor a specific oxidation state | Geometric constraints can make one oxidation state electronically or sterically more favorable than another. nih.gov |
| Rigid Backbone | May stabilize unusual oxidation states | Limits the geometric rearrangements that often accompany changes in oxidation state. |
Impact on Coordination Geometry and Electronic Structure
The geometry of a coordination complex is fundamentally dictated by the number and arrangement of ligands around a central metal ion, which in turn is influenced by the ligand's size, shape, and electronic properties. beyond-tutors.comtutorchase.com The this compound ligand is expected to have a profound impact on both the coordination geometry and the electronic structure of its metal complexes due to its significant steric hindrance and the nature of its donor atoms.
The presence of four methyl groups on the benzene ring, in addition to the two aminomethyl groups, creates a sterically crowded environment around the metal center. rsc.orgnih.govnumberanalytics.com This steric bulk can limit the number of ligands that can coordinate to the metal, potentially favoring lower coordination numbers. libretexts.org For example, while a metal ion might typically adopt an octahedral geometry with six ligands, the steric demands of this compound could enforce a lower coordination number, such as four or five, leading to tetrahedral, square planar, or trigonal bipyramidal geometries. beyond-tutors.comnih.gov
The electronic structure of the resulting complexes will also be significantly affected. The sigma-donating amine groups will influence the d-orbital splitting of the metal center. In a hypothetical octahedral complex, for example, these strong-field donors would lead to a larger energy separation between the t2g and eg orbitals compared to weaker-field ligands. The downfield shift of proton signals in NMR spectra of similar coordinated ligands indicates a movement of electron density towards the positive metal center, confirming the electronic interaction. researchgate.net
The electronic properties of the ligand can also have a more subtle influence. For instance, the electronic effects of substituents on a ligand can play a key role in the visual discrimination of similar molecules through changes in metal-coordination geometry. rsc.org The electron-donating nature of the methyl groups on the benzene ring of this compound will increase the electron density on the aromatic system, which could have a secondary electronic effect on the coordinated metal center.
The following table outlines the expected impact of this compound on coordination geometry and electronic structure.
| Structural Feature | Impact on Coordination Geometry | Impact on Electronic Structure |
| Steric Bulk | Favors lower coordination numbers; may lead to distorted geometries (e.g., non-ideal bond angles). beyond-tutors.comnih.gov | Can influence d-orbital energies through geometric distortions. |
| Rigid Phenyl Backbone | Fixed bite angle; predictable but constrained chelation. acs.org | The rigidity can affect the overlap between metal and ligand orbitals. |
| Amine Donor Groups | Act as strong-field ligands, influencing preferred geometry. | Cause significant d-orbital splitting; sigma-donation of electron density to the metal. researchgate.net |
| Methyl Substituents | Contribute to overall steric hindrance. | Electron-donating nature increases electron density on the ligand backbone. |
Applications of Hexamethylbenzene Alpha1,alpha4 Diamine in Catalysis Research
Asymmetric Catalysis with Chiral Diamine Ligands
The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. While research specifically detailing the use of chiral derivatives of Hexamethylbenzene-alpha1,alpha4-diamine is still developing, the broader class of chiral diamines has proven to be highly effective in a multitude of asymmetric reactions.
Asymmetric Hydrogenation of Unsaturated Substrates
Asymmetric hydrogenation is a fundamental process for the stereoselective reduction of unsaturated compounds like ketones, imines, and olefins. Chiral diamine ligands, when complexed with transition metals such as ruthenium or rhodium, can form highly effective catalysts. These catalysts are capable of differentiating between the prochiral faces of a substrate, leading to the formation of one enantiomer in excess. The rigid backbone of a ligand derived from this compound could potentially offer a well-defined chiral pocket, enhancing enantioselectivity.
Asymmetric Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) offers a safer and often more convenient alternative to using high-pressure hydrogen gas. In these reactions, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used. Chiral diamine-metal complexes are instrumental in this field. For instance, Ru(II) complexes with chiral diamine ligands have shown remarkable activity and enantioselectivity in the reduction of a variety of ketones and imines. The structural characteristics of this compound suggest that its chiral analogues could be valuable ligands in this context.
Chiral Ligands in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The use of chiral ligands allows for the atroposelective synthesis of axially chiral biaryls. While phosphine-based ligands have been predominant, chiral diamines are also being explored. A chiral ligand based on the this compound framework could enforce a specific geometry around the metal center, influencing the stereochemical outcome of the coupling reaction.
Transition Metal-Mediated Catalytic Transformations
Beyond asymmetric catalysis, diamine ligands play a crucial role in a variety of transition metal-catalyzed reactions by stabilizing the metal center and modulating its reactivity.
Copper-Catalyzed Carbon-Heteroatom Bond Formations
Copper-catalyzed reactions are vital for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. Diamine ligands have been shown to be particularly effective in these transformations, often referred to as Ullmann-type couplings. They can accelerate the reaction rate and broaden the substrate scope. The bidentate nature of this compound allows it to chelate to the copper center, potentially facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
| Aryl Halide | Amine/Alcohol | Product | Yield (%) |
| Iodobenzene | Aniline | N-Phenylaniline | 85 |
| Bromobenzene | Phenol | Diphenyl ether | 78 |
| 4-Chloroanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 92 |
Table 1: Representative Copper-Catalyzed C-N and C-O Bond Formation Reactions with Diamine Ligands. (Data is illustrative of typical reactions and not specific to this compound pending further research).
Palladium-Catalyzed Multicomponent Coupling Reactions
Palladium-catalyzed multicomponent reactions are highly efficient processes that allow for the formation of complex molecules from three or more starting materials in a single step. Diamine ligands can play a critical role in stabilizing the palladium catalyst and influencing the regioselectivity and stereoselectivity of these transformations. The defined geometry of this compound could be advantageous in controlling the assembly of multiple components around the palladium center.
| Alkene | Aryl Halide | Carbon Monoxide | Product |
| Styrene | Iodobenzene | Yes | 3-Phenylpropiophenone |
| 1-Hexene | Bromobenzene | Yes | 2-Benzyl-1-phenylheptan-1-one |
| Cyclohexene | 4-Iodotoluene | Yes | 2-(4-Methylbenzoyl)cyclohexanecarbaldehyde |
Table 2: Examples of Palladium-Catalyzed Multicomponent Reactions where Diamine Ligands can be Employed. (Data is illustrative of typical reactions and not specific to this compound pending further research).
Scandium-Catalyzed Hydroaminoalkylation Processes
There is no specific information available in the search results detailing the use of this compound as a ligand in scandium-catalyzed hydroaminoalkylation processes. General studies on scandium-catalyzed hydroaminoalkylation focus on various other ligand systems to achieve efficient and selective C-H bond additions of amines to olefins. nih.gov
Mechanistic Catalysis Research
Role of Ligand-Metal Cooperativity in Catalytic Efficiency and Selectivity
The concept of metal-ligand cooperativity (MLC), where both the metal center and the ligand actively participate in bond activation, is a key principle in modern catalyst design. nih.gov This cooperative action can significantly enhance catalytic activity and influence selectivity. However, the search results yielded no studies investigating or demonstrating the role of this compound in ligand-metal cooperativity to improve catalytic efficiency or control selectivity in any specific reaction.
Due to a lack of available scientific literature and computational data specifically for the compound "this compound," it is not possible to generate a detailed article that adheres to the provided outline and content requirements. Extensive searches have not yielded specific research findings on its quantum chemical calculations, conformational analysis, or theoretical mechanistic elucidations.
To provide a comprehensive and accurate article as requested, specific studies focusing on this molecule are necessary. Without such dedicated research, any attempt to create the content would involve speculation or the use of data from unrelated compounds, which would violate the core instruction to focus solely on this compound.
Computational Chemistry and Theoretical Studies of Hexamethylbenzene Alpha1,alpha4 Diamine
Theoretical Mechanistic Elucidations in Catalysis
Modeling Transition States and Reaction Energy Profiles
The modeling of transition states and the calculation of reaction energy profiles are fundamental applications of computational chemistry that provide deep insights into reaction mechanisms. These methods allow researchers to understand the energetic barriers and thermodynamics of chemical transformations. For a molecule like Hexamethylbenzene-alpha1,alpha4-diamine, such studies could elucidate the pathways of its synthesis, degradation, or its interactions with other molecules. However, specific research detailing the transition states and reaction energy profiles for reactions involving this compound has not been identified.
Predicting Chemo-, Regio-, and Stereoselectivity
Computational methods are invaluable for predicting the selectivity of chemical reactions. By calculating the energies of different possible products and the transition states leading to them, chemists can often predict which isomers will be preferentially formed. In the context of this compound, which possesses multiple reactive sites, theoretical calculations could predict how it would react with various reagents, guiding synthetic efforts to achieve desired products. At present, there is no specific published research that applies these predictive models to this compound.
Ligand Design and Optimization through Computational Approaches
The structure of this compound, with its rigid aromatic core and flexible diamine functionalities, suggests its potential as a ligand in coordination chemistry or as a building block in materials science. Computational ligand design is a well-established field that utilizes molecular modeling to design and optimize ligands for specific purposes, such as catalysis or metal ion sequestration. This process often involves techniques like molecular mechanics, density functional theory (DFT), and pharmacophore modeling to predict binding affinities and geometries. While these computational tools are broadly applicable, their specific use in the design and optimization of ligands based on the this compound scaffold has not been documented in available research.
In the absence of direct computational studies on this compound, the following table outlines the types of data that would typically be generated in such research.
| Computational Method | Information Yielded |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO/LUMO energies), reaction energies, and transition state structures. |
| Time-Dependent DFT (TD-DFT) | Excited state energies and simulated UV-Vis absorption spectra. |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects, and dynamic behavior of the molecule and its complexes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions within the molecule. |
Table 1. Potential Computational Analyses for this compound.
Further theoretical research is required to explore the rich computational chemistry of this compound and to unlock its potential in various chemical applications.
Supramolecular Chemistry Involving Hexamethylbenzene Alpha1,alpha4 Diamine and Its Analogues
Non-Covalent Interactions in Self-Assembled Systems
The spontaneous organization of molecules into well-defined structures is a hallmark of supramolecular chemistry. This self-assembly process is driven by a delicate balance of multiple non-covalent interactions. For hexamethylbenzene-alpha1,alpha4-diamine and its analogues, the interplay of hydrogen bonding, aromatic stacking, and other weak forces dictates the final architecture and properties of the resulting supramolecular entities.
Hydrogen Bonding Networks
Hydrogen bonding is a powerful and directional interaction that plays a pivotal role in the self-assembly of systems containing this compound analogues. researchgate.netrsc.org The primary amine groups (-NH2) of these diamines are excellent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This dual functionality allows for the formation of extensive and robust hydrogen-bonded networks. nih.govnih.gov
Table 1: Characteristics of Hydrogen Bonds
| Interaction Type | Bond Length (H···A, Å) | Bond Energy (kcal/mol) | Directionality |
| Strong | 1.2 - 1.5 | 15 - 40 | Highly directional |
| Moderate | 1.5 - 2.2 | 4 - 15 | Moderately directional |
| Weak | > 2.2 | < 4 | Less directional |
| Data sourced from Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. researchgate.net |
Aromatic Stacking Interactions (π-π stacking)
In the crystal structures of complexes involving these aromatic diamines, parallel-displaced and T-shaped stacking arrangements are commonly observed. scielo.br For example, in co-crystals of bis(hexamethylbenzene)iron with other arenes, heterosoric parallel stacking is a frequent motif. mit.edu The geometry of these interactions, including the distance between the stacked rings and their relative orientation, is influenced by the electronic nature of the aromatic systems and the presence of substituents. The interplay between π-stacking and other interactions, such as hydrogen bonding, is crucial in determining the final three-dimensional structure. frontiersin.orgresearchgate.net
The contribution of dispersion forces is a major component of the stabilization energy in π-π stacking. mdpi.com Computational methods, such as the Pixel method, can be used to dissect the interaction energies into their coulombic, polarization, and dispersion components, providing a deeper understanding of the nature of these interactions in the solid state. mdpi.com The deliberate engineering of π-stacking interactions is a powerful strategy in the design of functional materials, including those with specific electronic or optical properties. rsc.org
Other Weak Interactions (Dipole-dipole, Halogen Bonds, Anion-π Interactions)
Beyond hydrogen bonding and π-π stacking, a variety of other weak interactions contribute to the rich supramolecular chemistry of this compound and its analogues. These include dipole-dipole interactions, halogen bonds, and anion-π interactions.
Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.govnih.gov This interaction is highly directional and its strength can be tuned by changing the halogen atom or the electronic properties of the molecule it is attached to. sci-hub.ruacs.org The use of halogen bonding is a growing area in crystal engineering and supramolecular chemistry, offering a complementary tool to hydrogen bonding for the construction of complex assemblies. nih.govacs.org
Anion-π interactions occur between an anion and the electron-deficient face of a π-system. While aromatic rings are typically considered electron-rich, the introduction of electron-withdrawing groups can create a positive electrostatic potential on the face of the ring, allowing it to interact favorably with anions. These interactions are important in the design of anion receptors and have been shown to be functionally relevant in biological systems. The combination of anion-π interactions with other non-covalent forces can lead to highly selective and cooperative binding of anionic guests.
Molecular Recognition and Host-Guest Systems
The principles of non-covalent interactions are harnessed in the design of synthetic host molecules that can selectively bind to specific guest molecules. The rigid scaffold of hexamethylbenzene (B147005) and its analogues, combined with the functionalizable aminomethyl groups, makes them attractive platforms for the construction of molecular receptors.
Design of Molecular Clefts and Receptors
Molecular clefts are acyclic host molecules with convergent functional groups that define a binding pocket for a guest. The xylylenediamine and durene diamine frameworks have been incorporated into a variety of molecular receptors designed for the recognition of different guests. nih.gov
By attaching appropriate binding groups to the diamine scaffold, it is possible to create receptors that are selective for specific ions or molecules. For example, urea (B33335) and thiourea (B124793) functionalized molecular clefts based on m-xylylenediamine (B75579) have been shown to bind anions through hydrogen bonding interactions. nih.gov The selectivity of these receptors is determined by the shape and size of the binding cavity, as well as the nature and arrangement of the binding sites. Macrocyclic receptors incorporating a p-xylylenediamine spacer have been designed to create chiral cavities for the enantioselective recognition of carboxylates. The synthesis of such receptors often involves the coupling of the diamine with other molecular building blocks to create a pre-organized structure that is complementary to the target guest.
Table 2: Examples of Molecular Receptors Based on Xylylenediamine Analogues
| Receptor Type | Diamine Analogue | Target Guest(s) | Key Interactions |
| Bis(thio)urea Cleft | m-Xylylenediamine | Anions (e.g., H₂PO₄⁻, SO₄²⁻) | Hydrogen Bonding |
| Macrocyclic Chiral Receptor | p-Xylylenediamine | Carboxylates (e.g., Naproxen) | Hydrogen Bonding, Steric Repulsion |
| Helix-like Receptor | p-Xylylenediamine | Perrhenate Anion | Hydrogen Bonding |
| Porphyrin-based Receptor | Xylylenediamine | Fullerenes, DABCO | π-π Stacking, Coordination |
| Data compiled from various sources. nih.gov |
Guest-Induced Structural Alterations in Host Frameworks
In some host-guest systems, the binding of a guest molecule can induce a significant structural change in the host framework. This phenomenon is particularly relevant in the context of porous materials, such as metal-organic frameworks (MOFs), where the introduction of guest molecules can lead to "breathing" or other structural transformations. researchgate.netacs.org
While specific examples detailing guest-induced structural alterations in frameworks solely built from this compound are not prevalent in the literature, the principle can be illustrated with systems containing analogous linkers. For instance, flexible coordination polymers constructed from p-xylylenediamine-derived ligands can exhibit structural changes upon guest adsorption. The flexibility of the ligand, in this case, allows the framework to adapt to the size and shape of the guest molecule.
The guest-to-host transmission of structural changes can be exploited to create stimuli-responsive materials. nih.gov For example, the photoisomerization of a guest molecule within a porous host can trigger a structural transformation of the framework, leading to a change in its properties, such as its gas adsorption capacity. nih.gov This dynamic behavior is a key feature of adaptive host-guest systems and opens up possibilities for the development of smart materials with tunable properties.
Fabrication of Supramolecular Architectures and Functional Materials
The strategic design of molecular building blocks capable of spontaneous assembly into ordered, functional superstructures is a cornerstone of supramolecular chemistry. This compound and its structural analogues, particularly p-xylylenediamine derivatives, serve as versatile components in the fabrication of complex supramolecular architectures. Their rigid aromatic core, coupled with flexible aminomethyl substituents, allows for a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking, to direct the formation of intricate one-, two-, and three-dimensional assemblies, as well as mechanically interlocked molecules.
One-, Two-, and Three-Dimensional Supramolecular Assemblies
The construction of extended supramolecular networks relies on the predictable recognition patterns of complementary molecular components. Analogues of this compound, such as p-xylylenediamine, have proven to be effective building blocks in crystal engineering and the formation of coordination polymers due to the directional hydrogen-bonding capabilities of their primary amine groups and the structural information encoded within the rigid phenyl ring.
The flexibility of the aminomethyl groups in p-xylylenediamine-derived ligands introduces both opportunities and challenges in the design of porous coordination polymers. For instance, N,N,N′,N′-tetra(3-carboxybenzyl)-p-xylylenediamine, when reacted with copper(II) ions, can simultaneously form a discrete cage-like coordination complex and a two-dimensional coordination polymer. rsc.org This demonstrates how subtle variations in reaction conditions can influence the final supramolecular architecture.
In a related approach, the use of a tetra-substituted p-xylylenediamine ligand, N,N,N′,N′-tetra(4-carboxybenzyl)-p-xylylenediamine, with various transition metals such as copper, manganese, cobalt, and cadmium, has led to the formation of multiple two-dimensional and even a three-dimensional coordination polymer. rsc.org The resulting 3D network built with cadmium was found to be porous, capable of adsorbing carbon dioxide. rsc.org These examples underscore the utility of xylylenediamine-based ligands as flexible connectors for creating extended, functional materials. The dimensionality of these assemblies is dictated by the coordination geometry of the metal ion and the conformational flexibility of the ligand.
| Ligand/Analogue | Interacting Species | Resulting Architecture | Key Interactions |
| N,N,N′,N′-tetra(3-carboxybenzyl)-p-xylylenediamine | Copper(II) ions | Discrete cage and 2D coordination polymer | Metal-ligand coordination |
| N,N,N′,N′-tetra(4-carboxybenzyl)-p-xylylenediamine | Cd(II), Co(II), Mn(II), Cu(II) ions | 2D and 3D coordination polymers | Metal-ligand coordination |
| p-Phenylenediamine (analogue) | Diols (e.g., phenol, 1,6-hexanediol) | Cocrystals with 2D and 3D networks | N-H···O hydrogen bonds |
| Iminodiacetic acid with Ethylenediamine (analogue) | Self-assembly | 1D chains extending to 2D networks | N-H···O, N-H···N hydrogen bonds |
Role in Mechanically Linked Molecules and Molecular Machines
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are prime examples of sophisticated supramolecular architectures where components are linked topologically rather than covalently. nih.gov this compound and its analogues are of significant interest in this field, often serving as a key part of the "thread" component in rotaxanes, which contains recognition sites for a macrocyclic "wheel."
Recent research has focused on mdpi.comrotaxanes constructed using p-xylylenediamine derivatives. In these systems, a macrocycle is threaded onto a linear component (the thread) that is terminated with bulky "stopper" groups to prevent the macrocycle from dethreading. nih.gov The p-xylylenediamine unit can act as a recognition station within the thread, interacting with the macrocycle through hydrogen bonds.
A notable study investigated the effect of methyl substitution on the dynamics of such systems. nih.govsigmaaldrich.com Researchers synthesized a degenerate mdpi.comrotaxane where the thread contained a fumaramide (B1208544) binding site and the macrocycle was formed by a [2+2] condensation of isophthaloyl dichloride and a diamine. nih.gov They compared the dynamics of a rotaxane with a standard p-xylylenediamine-based macrocycle to one where the benzylic positions of the diamine were fully methylated—an analogue that closely mimics the steric environment of this compound. nih.govsigmaaldrich.com
The synthesis of the octamethylated mdpi.comrotaxane was achieved through a five-component clipping reaction, albeit in a lower yield compared to its non-methylated counterpart. nih.gov This suggests that the steric bulk of the methyl groups may hinder the supramolecular interactions necessary for the efficient assembly of the interlocked structure. nih.gov X-ray crystallography of the methylated rotaxane confirmed the interlocked structure and revealed intramolecular hydrogen bonds between the macrocycle's amide protons and the thread's fumaramide carbonyl oxygens. sigmaaldrich.com
These studies demonstrate that the p-xylylenediamine core is a viable component for constructing molecular machines. The shuttling motion of the macrocycle between different recognition sites on the thread is a fundamental aspect of their function. By modifying the substitution pattern on the xylylenediamine unit, for example, by adding methyl groups, it is possible to modulate the internal dynamics and the affinity between the interlocked components. nih.govsigmaaldrich.com This tunability is crucial for the design of molecular switches and other responsive molecular devices.
| Rotaxane Component | Structure/Function | Key Findings |
| Thread | Contains fumaramide and other recognition sites (e.g., succinamide). | The linear axle around which the macrocycle moves. |
| Macrocycle | Formed from isophthaloyl chloride and a diamine (p-xylylenediamine or its methylated analogue). | Encircles the thread; its movement is studied. |
| Methylated Analogue | Diamine with methyl groups at all four benzylic positions. | Steric hindrance from methyl groups reduces synthetic yield and affects the dynamics of the macrocycle's movement. nih.govsigmaaldrich.com |
| Intermolecular Interactions | Hydrogen bonding between the macrocycle's amide N-H groups and the thread's carbonyl oxygens. | These non-covalent bonds are essential for the recognition and assembly of the rotaxane. sigmaaldrich.com |
Derivatives and Analogues of Hexamethylbenzene Alpha1,alpha4 Diamine: Synthesis and Advanced Research
Synthetic Methodologies for Variously Substituted Aryl Diamines
The synthesis of aromatic diamines is a cornerstone of modern chemistry, providing essential monomers for high-performance polymers and ligands for catalysis. Methodologies have evolved to allow for precise control over the final structure, including the incorporation of specific functionalities and the creation of complex polymeric systems.
The introduction of chirality into diamine structures is of paramount interest for applications in asymmetric catalysis and the synthesis of bioactive molecules. sigmaaldrich.com Chiral diamines are frequently used as ligands for metal catalysts or as core structures in organocatalysts. sigmaaldrich.com General strategies for synthesizing chiral diamines often involve using a chiral starting material or employing a chiral auxiliary to guide the stereochemical outcome of a reaction. One common approach is the structural modification of naturally occurring chiral compounds. nih.gov For a scaffold like hexamethylbenzene-alpha1,alpha4-diamine, introducing chirality could be achieved by modifying the benzylic methylene (B1212753) groups or by derivatizing the amine groups with chiral moieties.
The enantioselective synthesis of chiral amides, for example, can be achieved through the N-alkylation of primary amides using a rhodium and chiral squaramide co-catalyzed carbene N–H insertion reaction. nih.gov This highlights a method where a new chiral center is created in a catalytic manner. nih.gov Such strategies could be adapted to functionalize the primary amine groups of this compound.
Furthermore, functional groups can be introduced to modulate the electronic and steric properties of the diamine. For instance, in a series of m-diaminobenzene derivatives, the introduction of progressively larger alkyl groups at the C1 position led to a decline and eventual loss of mutagenic activity, demonstrating a clear structure-activity relationship. nih.gov Similarly, attaching different substituents to the aromatic ring or the amine nitrogen can tune the molecule's solubility, reactivity, and coordinating ability. nih.gov
Aromatic diamines are fundamental building blocks for high-performance polymers, particularly polyamides. ijert.org These polymers are known for their exceptional thermal stability and mechanical strength. sigmaaldrich.com The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacid chloride. nih.govscielo.br
The direct polycondensation of diamines with dicarboxylic acids is a common method. researchgate.net For example, soluble and transparent wholly aromatic polyamides have been synthesized from an unsymmetrical diamine with trifluoromethyl groups via the Yamazaki–Higashi polycondensation method. nih.gov This process demonstrates that the choice of diamine monomer directly influences the properties of the resulting polymer, such as solubility and optical transparency, while maintaining high thermal stability. nih.gov
Another approach is the catalytic dehydrogenation of diols and diamines, which presents a cleaner, high-atom-economy alternative to conventional condensation methods. nih.gov This reaction, often facilitated by a PNN pincer ruthenium complex, can produce polyamides with number-average molecular weights ranging from approximately 10 to 30 kDa from a wide variety of aromatic and aliphatic diamines. nih.gov Porous polymers have also been synthesized through the aza-Michael addition reaction of a multi-functional acrylamide (B121943) with a diamine like hexamethylene diamine in water. mdpi.com
The properties of the resulting polyamide are highly dependent on the structure of the diamine monomer used, as illustrated in the table below.
| Diamine Type | Resulting Polymer | Key Properties | Reference |
|---|---|---|---|
| Aromatic Diamines (general) | Aromatic Polyamides | High thermal stability, good mechanical strength, often require polar aprotic solvents for processing. | ijert.org |
| Unsymmetrical Diamine with CF3 groups | Transparent Aromatic Polyamides | Amorphous morphology, soluble in many polar organic solvents, good optical transparency, and high glass transition temperatures (>300 °C). | nih.gov |
| p-Xylylenediamine | Thermoplastic Polyamide Elastomers | Contributes to increased tensile strength, toughness, and Young's modulus. | sigmaaldrich.com |
| Aliphatic Diamines (e.g., 1,6-hexamethylene diamine) | Aliphatic Polyamides (e.g., PA 6.9) | Synthesized from bioderived monomers; properties depend on diamine chain length. | researchgate.net |
Structure-Reactivity Relationships in Modified Diamine Scaffolds
The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For modified diamine scaffolds, understanding this relationship is crucial for designing catalysts with optimal performance and materials with desired properties.
Substituents on an aromatic ring can profoundly influence a molecule's electronic and steric characteristics through inductive and resonance effects. ucsb.edu Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of electrons through the pi system. ucsb.edu
Electronic Effects : Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-F, -Cl) groups, decrease the electron density on the aromatic ring and the basicity of the amine groups. mdpi.com Conversely, electron-donating groups (EDGs), like alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase electron density and basicity. ucsb.edu In the context of this compound, the six methyl groups act as weak +I (electron-donating) groups, slightly increasing the electron density of the benzene (B151609) ring. ucsb.edu Further substitution on this scaffold would modulate these properties.
Steric Effects : The size and bulk of a substituent create steric hindrance, which can affect reaction rates and molecular conformation. researchgate.netresearchgate.net For example, increasing the bulk on a ligand can enhance the selectivity of a catalyst by sterically protecting the active site and disfavoring side reactions. nih.gov In the case of this compound, the six methyl groups already impose significant steric crowding around the ring. Any further substitution would add to this, potentially influencing how the diamine interacts with other molecules.
The interplay of these effects is summarized in the table below.
| Substituent Type | Electronic Effect | Steric Effect | Impact on Diamine Scaffold | Reference |
|---|---|---|---|---|
| Small Alkyl (e.g., -CH3, -C2H5) | Weakly Electron-Donating (+I) | Moderate | Increases amine basicity; can influence reaction rates. | nih.govucsb.edu |
| Bulky Alkyl (e.g., -C(CH3)3) | Electron-Donating (+I) | High | Can significantly hinder reactivity at nearby sites and enforce specific conformations. | researchgate.net |
| Halogen (e.g., -F, -Cl) | Electron-Withdrawing (-I) | Moderate | Decreases amine basicity; can alter ligand-metal bond strength. | mdpi.comnih.gov |
| Alkoxy (e.g., -OCH3) | Electron-Donating (Resonance) & Withdrawing (Inductive) | Moderate | Increases electron density on the ring, enhancing amine basicity. | researchgate.net |
| Nitro (-NO2) | Strongly Electron-Withdrawing (-I, -R) | Moderate | Significantly reduces amine basicity and nucleophilicity. | nih.gov |
When diamines are used as ligands in metal-based catalysts, modifications to their structure directly correlate with catalytic performance, affecting activity, selectivity, and stability. nih.govmdpi.com
Increasing the steric bulk on a ligand can enhance enantioselectivity in asymmetric reactions. nih.gov This is because bulkier ligands can create a more defined and constrained chiral pocket around the metal center, favoring the formation of one enantiomer over the other. This principle has been demonstrated in C-H bond amination reactions, where increasing the bulk on a triazole N-substituent of an iron complex enhanced selectivity to over 99% yield by suppressing side reactions. nih.gov
The electronic properties of the ligand also play a critical role. Modifying a ligand with electron-withdrawing or electron-donating groups alters the electron density at the metal center, which in turn affects the catalyst's reactivity and its interaction with substrates. Studies on bifunctional organocatalysts derived from benzene-1,2-diamine showed that modifications influenced both the conversion rate and the enantioselectivity of Michael addition reactions. mdpi.com A study of a series of cyclopropenimine catalysts revealed that dicyclohexylamino substituents were crucial for mediating both the reaction rate and the enantioselectivity. researchgate.net
The following table, based on data for an iron-catalyzed C-H amination, illustrates how catalyst concentration (which is related to the ligand) can impact reaction outcomes.
| Catalyst Loading (mol%) | Product Yield (%) | Time to Full Conversion (h) | Selectivity Note | Reference |
|---|---|---|---|---|
| 0.5 | 90 | ~14 (for a similar complex) | Moderate impact on selectivity at lower loading. | nih.gov |
| 1.0 | 97 | - | High selectivity. | nih.gov |
| 2.0 | >99 | 6 | Essentially quantitative selectivity, suppressing side reactions. | nih.gov |
Comparative Studies with Other Aromatic Diamine Classes
To fully appreciate the properties of this compound, it is useful to compare it with other classes of aromatic diamines, such as phenylenediamines and other xylylenediamines.
p-Phenylenediamine (PPD) is one of the simplest aromatic diamines. Its polymers, like poly(p-phenylenediamine), share structural similarities with polyaniline and exhibit interesting electronic properties, making them useful in sensors, anti-corrosion coatings, and energy-conversion devices. cyberleninka.ruresearchgate.net Compared to this compound, PPD has a much less sterically hindered and more flexible structure.
p-Xylylenediamine (p-XDA) features a benzene ring with two aminomethyl groups, similar to the subject compound but without the additional methyl substituents on the ring. sigmaaldrich.com This makes it a closer structural analogue. p-XDA is noted for imparting exceptional thermal stability and mechanical strength to polymers due to its rigid aromatic structure. sigmaaldrich.com It is a versatile building block for synthesizing ultra heat-resistant thermoplastic polyamides. sigmaaldrich.com
The table below provides a comparative overview of these diamine classes.
| Feature | This compound | p-Phenylenediamine (PPD) | p-Xylylenediamine (p-XDA) |
|---|---|---|---|
| Structure | Aromatic ring fully substituted with methyl groups; two aminomethyl groups at positions 1 and 4. | Benzene ring with two amino groups directly attached at positions 1 and 4. | Benzene ring with two aminomethyl groups at positions 1 and 4. |
| Rigidity/Flexibility | Highly rigid due to the fully substituted ring and steric hindrance from methyl groups. | Relatively flexible C-N bond rotation, but the diamine linkage is short. | Rigid aromatic core, but with flexible -CH2- linkers. |
| Steric Hindrance | Very high, due to six methyl groups on the aromatic ring. | Low. | Low to moderate around the amine groups. |
| Key Polymer Properties | Expected to produce highly rigid, thermally stable polymers with potentially limited solubility. | Forms conductive polymers; used in redox-active materials. cyberleninka.ru | Imparts high thermal stability and mechanical strength (tensile strength, toughness) to polyamides. sigmaaldrich.com |
| Potential Applications | High-performance polymers, rigid ligands for catalysis. | Conductive polymers, sensors, anti-corrosion coatings. cyberleninka.ruresearchgate.net | Heat-resistant elastomers, cross-linking agent for nanofiltration membranes, nanocarriers. sigmaaldrich.com |
In polyurethane-imide elastomers, aromatic diamines generally lead to higher hardness and stronger cohesive forces compared to aliphatic diamines due to the rigidity of the aromatic rings and potential for ordered packing. scirp.org The highly substituted and rigid nature of this compound suggests it would produce materials with very high thermal stability and rigidity, potentially exceeding that of polymers derived from less substituted diamines like p-XDA.
Historical Perspectives on the Development of Benzylic Diamine Chemistry
Evolution of Synthetic Strategies for Diamine Synthesis
The synthesis of benzylic diamines has evolved significantly from classical multi-step procedures to more efficient and atom-economical catalytic methods. Aromatic and aliphatic diamines are crucial monomers for high-performance materials like polyamides and polyimides, driving continuous efforts to develop novel synthetic routes. chemmethod.com
Early strategies often involved the functionalization of pre-existing aromatic cores. For instance, the reduction of corresponding dinitriles or diamides, themselves derived from xylenes (B1142099) or other substituted benzenes, was a common approach. Another classical route is the nucleophilic substitution of benzylic dihalides, such as α,α'-dichloro-p-xylene, with ammonia (B1221849) or other nitrogen nucleophiles.
More recent decades have seen the emergence of sophisticated catalytic systems that offer milder conditions and greater functional group tolerance. organic-chemistry.org Key advancements include:
Dehydrative Amination: The direct reaction of diols with amines, catalyzed by species like water-soluble calix nih.govresorcinarene sulfonic acid, presents an environmentally benign route to benzylic amines in an aqueous medium.
N-Alkylation via Hydrogen Borrowing: Transition metal catalysts, particularly those based on cobalt, ruthenium, and iridium, enable the N-alkylation of amines using alcohols as alkylating agents. organic-chemistry.orgrsc.org This "hydrogen borrowing" or "acceptorless dehydrogenation" mechanism involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the captured hydrogen.
Direct C-H Amination: One of the most modern strategies involves the direct functionalization of benzylic C-H bonds. nih.gov This avoids the need for pre-functionalized starting materials. For example, manganese-catalyzed amination of benzylic C(sp³)-H bonds with nitriles has been developed as a method to form secondary amides, which can be precursors to the corresponding amines. nih.gov
The table below summarizes the progression of these synthetic methodologies.
Table 1: Evolution of Synthetic Methods for Benzylic Diamines
| Method | Precursor(s) | General Conditions | Key Features |
|---|---|---|---|
| Reduction | Dinitriles, Dioximes, Diamides | Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reductants (e.g., LiAlH₄) | Classical, high-yielding but often requires harsh conditions and multi-step precursor synthesis. |
| Amination of Dihalides | Benzylic Dihalides, Amines | Nucleophilic substitution reaction | A straightforward, traditional method; can suffer from over-alkylation. |
| Catalytic N-Alkylation | Diols, Amines | "Hydrogen Borrowing" catalysts (e.g., Co, Ru, Ir complexes) | Atom-economical, uses alcohols as green alkylating agents, proceeds via a tandem oxidation-condensation-reduction sequence. organic-chemistry.org |
| Direct C-H Functionalization | Alkylated Arenes, Amine Source | Transition metal catalysis (e.g., Mn, Cu, Fe) | Modern approach, increases step-economy by avoiding pre-functionalization of the benzylic position. nih.gov |
Key Discoveries in Diamine-Mediated Catalysis
Benzylic diamines and related structures are highly effective ligands in transition metal catalysis, where they can influence the reactivity and selectivity of the metal center. Their ability to form stable chelate complexes is fundamental to their function.
A landmark development in this area was the application of N,N'-disubstituted diamine ligands in iron-catalyzed C-H oxidation. In 2007, the White group reported that iron(II) complexes featuring an N,N′-(2-pyridylmethyl)diamine ligand could selectively oxidize tertiary C–H bonds using hydrogen peroxide as the oxidant. acs.org This system was a significant step forward, avoiding the ligand oxidation often seen with traditional porphyrin catalysts and demonstrating high selectivity for otherwise unreactive C-H bonds. acs.org
Diamine-mediated processes are also crucial in asymmetric synthesis and organometallic chemistry. The stereoselective deprotonation (lithiation) of carbamates and benzoates, often mediated by chiral diamines like (-)-sparteine, is a powerful tool for creating stereodefined carbon centers. acs.org While not strictly benzylic, these discoveries established the principle of diamine-ligated alkali metals for controlling stereochemistry, a concept applicable to benzylic systems where the acidity of the benzylic protons can be exploited. acs.org
Furthermore, diamines are precursors to acyclic diaminocarbenes (ADCs), which have emerged as a promising class of ligands for transition metals, serving as alternatives to the widely used N-heterocyclic carbenes (NHCs). acs.org The reactivity and stability of the resulting metal-ADC complexes are directly influenced by the structure of the diamine backbone.
The table below highlights some key catalytic applications involving diamine ligands.
Table 2: Notable Applications of Diamine Ligands in Catalysis
| Catalytic System | Diamine Ligand Type | Metal | Transformation | Significance |
|---|---|---|---|---|
| White's C-H Oxidation Catalyst | N,N′-(2-pyridylmethyl)diamine derivatives | Iron (Fe) | Selective oxidation of aliphatic C-H bonds | Provided a robust, non-heme system for challenging C-H functionalization reactions with high selectivity. acs.org |
| Asymmetric Deprotonation | Chiral diamines (e.g., sparteine) | Lithium (Li) | Enantioselective deprotonation of carbamates | Established diamine-alkyllithium complexes as powerful reagents for asymmetric synthesis. acs.org |
| Acyclic Diaminocarbene (ADC) Complexes | Primary or secondary diamines | Gold (Au), Palladium (Pd), etc. | Various, including cross-coupling and C-H activation | Diamines serve as precursors to versatile ADC ligands that offer an alternative to traditional NHCs in catalysis. acs.org |
Advancement of Characterization Techniques for Diamine Complexes
The development of advanced analytical techniques has been indispensable for understanding the structure, bonding, and dynamics of diamine complexes. A combination of spectroscopic and diffraction methods provides a comprehensive picture of these molecules in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routine methods for confirming the constitution of the diamine ligand and its complexes. researchgate.net Chemical shift changes, particularly at the benzylic protons and the carbons of the aromatic ring, provide evidence of coordination to a metal center. rsc.org Advanced 2D NMR techniques, such as NOESY, are invaluable for conformational analysis and determining the spatial relationships between protons within the complex. researchgate.net For nitrogen-containing compounds, ¹⁵N NMR can offer direct insight into the electronic environment of the coordinating nitrogen atoms. ipb.pt
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: FT-IR spectroscopy is used to identify characteristic vibrational modes, such as N-H and C-N stretches. A shift in these frequencies upon complexation confirms the involvement of the nitrogen lone pairs in bonding to the metal. nih.gov UV-Vis spectroscopy probes the electronic transitions within the complex, including d-d transitions for transition metals and charge-transfer bands, which are crucial for understanding the electronic structure. nih.govspectroscopyonline.com
Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques allow for the determination of the molecular weight of intact metal complexes. brieflands.com The fragmentation patterns observed in the mass spectrum can also provide structural information about the ligand and its binding to the metal center. researchgate.net
X-Ray Crystallography: Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of diamine complexes in the solid state. researchgate.net It provides precise data on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions, confirming the connectivity and stereochemistry proposed by spectroscopic methods. researchgate.netijcce.ac.ir
Chiroptical Methods: For chiral diamine complexes, Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are specialized spectroscopic techniques used to determine the absolute configuration of the complex by analyzing its differential interaction with polarized light. youtube.com
The following table summarizes the primary characterization techniques and the information they provide.
Table 3: Key Characterization Techniques for Diamine Complexes
| Technique | Information Obtained | Typical Application |
|---|---|---|
| NMR Spectroscopy | Molecular structure, connectivity, conformation in solution, ligand dynamics | Confirming ligand synthesis; observing coordination shifts; assigning stereochemistry. researchgate.netipb.pt |
| IR Spectroscopy | Presence of functional groups (N-H, C-N); evidence of metal-ligand bond formation | Observing shifts in N-H stretching frequency upon coordination to a metal. nih.gov |
| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer) | Characterizing the electronic structure and coordination environment of the metal center. nih.govspectroscopyonline.com |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Confirming the mass of the synthesized complex and its fragments. brieflands.comresearchgate.net |
| X-Ray Crystallography | Precise 3D structure, bond lengths/angles, coordination geometry, stereochemistry | Unambiguous determination of the solid-state structure of a metal-diamine complex. researchgate.netresearchgate.net |
| Circular Dichroism (CD) | Absolute configuration of chiral molecules | Assigning the absolute stereochemistry of chiral metal complexes. youtube.com |
Q & A
Q. What are the optimal synthetic routes for Hexamethylbenzene-alpha1,alpha4-diamine, and how can purity be validated?
Methodological Answer:
-
Synthetic Optimization : Begin with nucleophilic aromatic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce amine groups at the alpha1 and alpha4 positions of hexamethylbenzene. Monitor reaction conditions (temperature, catalyst loading) to minimize byproducts.
-
Purity Validation : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) for quantitative analysis. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Calibrate instruments using reference standards of analogous diamines (e.g., benzidine derivatives) .
-
Data Table :
Method Parameter Target Value HPLC Purity ≥98% (Area%) NMR δ (ppm) Match reference spectra
Q. How should researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer:
- Experimental Design : Conduct accelerated stability testing by exposing the compound to controlled humidity (40–75% RH), temperature (25–60°C), and light (ICH Q1B guidelines). Use sealed vials with inert gas (N₂) to isolate oxidative degradation.
- Analysis : Track degradation via mass spectrometry (MS) to identify breakdown products. Compare kinetic models (zero-order vs. first-order) to determine shelf-life predictions. For conflicting results, apply Arrhenius equation validation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
- Contradiction Analysis :
- NMR Artifacts : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, NOESY) to resolve overlapping peaks.
- Crystallography Limitations : Assess crystal packing effects and thermal motion via B-factor analysis. Compare with computational models (DFT calculations) to reconcile bond-length discrepancies.
- Recommendation : Cross-validate using vibrational spectroscopy (FT-IR) to confirm functional group assignments. Publish raw datasets to enable peer-driven error detection .
Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density at amine sites. Compare with Hammett substituent constants for predictive reactivity trends.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. toluene) to model steric effects. Use umbrella sampling to estimate activation barriers for proposed reaction pathways.
- Validation : Correlate computational results with experimental kinetic data (e.g., turnover frequency in catalytic cycles). Discrepancies may indicate oversimplified solvent models or missing transition states .
Q. How can researchers systematically address gaps in mechanistic studies of this compound’s biological activity?
Methodological Answer:
- Literature Synthesis : Conduct a systematic review (PRISMA guidelines) to catalog existing in vitro/in vivo studies. Use tools like VOSviewer to visualize research clusters (e.g., cytotoxicity vs. receptor-binding assays).
- Mechanistic Hypotheses : Design isotope-labeling experiments (¹⁵N/²H) to trace metabolic pathways. Pair with CRISPR-Cas9 gene editing to isolate target proteins in cellular models.
- Data Integration : Apply meta-analysis to resolve conflicting EC₅₀ values across studies. Stratify by cell type or exposure duration to identify confounding variables .
Methodological Best Practices
- Reproducibility : Document all synthetic steps and analytical parameters using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : Establish interdisciplinary teams (e.g., synthetic chemists, spectroscopists, computational biologists) to reconcile contradictory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
